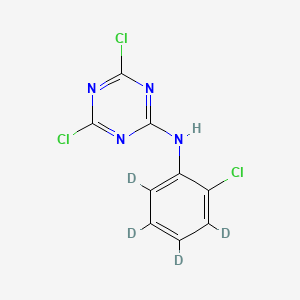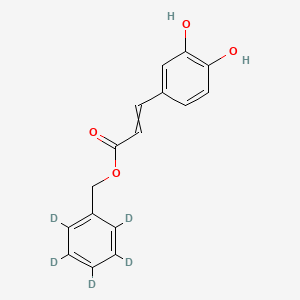
Caffeic Acid Benzyl Ester-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeic Acid Benzyl Ester-d5: is a deuterated analog of caffeic acid benzyl ester, a natural phenolic compound found in various plants. This compound has gained significant attention due to its potential therapeutic and industrial applications. The deuterium labeling in this compound makes it particularly useful in research involving metabolic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions: Caffeic Acid Benzyl Ester-d5 can be synthesized through a one-pot process involving the reaction of 3,4-dihydroxybenzaldehyde with Meldrum’s acid to form malonic acid mono-esters. These esters then react with deuterated benzyl alcohol to afford the desired ester in good yield .
Industrial Production Methods: The industrial production of this compound involves the large-scale preparation of raw materials and the optimization of reaction conditions to ensure high yield and purity. This process typically includes the use of deuterated solvents and reagents to maintain the deuterium labeling throughout the synthesis .
化学反応の分析
Types of Reactions: Caffeic Acid Benzyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced esters and alcohols.
Substitution: Formation of substituted esters and ethers.
科学的研究の応用
Caffeic Acid Benzyl Ester-d5 has a wide range of scientific research applications, including:
Chemistry: Used in studies involving the synthesis and characterization of phenolic compounds.
Biology: Employed in metabolic studies to trace the pathways of caffeic acid derivatives in biological systems.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anti-cancer properties
Industry: Utilized in the development of new materials and products with enhanced stability and performance due to the presence of deuterium.
作用機序
The mechanism of action of Caffeic Acid Benzyl Ester-d5 involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune response . Additionally, it can modulate the activity of enzymes involved in oxidative stress and cellular metabolism, thereby exerting its antioxidant and anti-inflammatory effects .
類似化合物との比較
Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar biological activities.
Caffeic Acid Methyl Ester: A methyl ester derivative with comparable antioxidant properties.
Caffeic Acid Ethyl Ester: An ethyl ester derivative known for its anti-inflammatory effects.
Uniqueness: Caffeic Acid Benzyl Ester-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required.
特性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

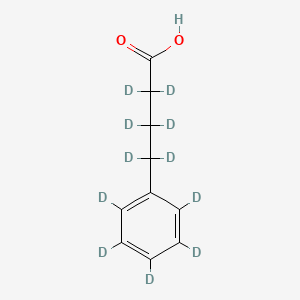
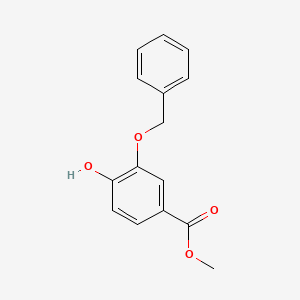


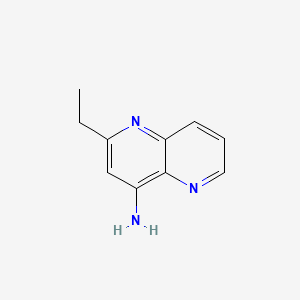

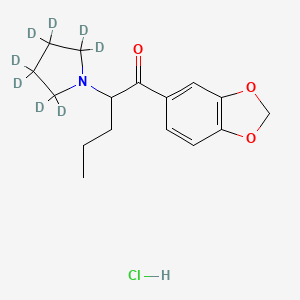
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
